1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one
Description
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromine atom attached to a propanone backbone
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
4-amino-3-(2-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c1-6(11)10(14)8-4-7(5-12)2-3-9(8)13/h2-4,6H,13H2,1H3 |
InChI Key |
AMPASNKQLZKPBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)C#N)N)Br |
Origin of Product |
United States |
Preparation Methods
Hydrogen Bromide/Hydrogen Peroxide Bromination
A widely cited method involves bromination using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂), as demonstrated in the synthesis of structurally related benzamide derivatives. This approach avoids hazardous molecular bromine (Br₂) and achieves regioselective bromination under mild conditions.
- Substrate : Methyl 2-amino-3-methylbenzoate or analogous esters.
- Reagents : HBr (1.05 equiv), H₂O₂ (1.1 equiv).
- Conditions : 40–80°C in chlorobenzene or dichloromethane.
- Outcome : Yields of 85–92% for methyl 2-amino-5-bromo-3-methylbenzoate.
This method’s selectivity arises from the peroxide’s role in generating bromine radicals, which preferentially attack positions ortho to electron-donating groups (e.g., -NH₂).
Cyanation via Copper(I) Cyanide
Nucleophilic Aromatic Substitution
The bromine atom introduced in Section 2 serves as a leaving group for cyanation. Copper(I) cyanide (CuCN) in polar aprotic solvents facilitates this transformation:
- Substrate : Methyl 2-amino-5-bromo-3-methylbenzoate (1 equiv).
- Reagents : CuCN (1.02 equiv).
- Solvent : N-methyl-2-pyrrolidone (NMP) or dimethylacetamide.
- Conditions : 160–170°C for 4–8 hours under nitrogen.
- Workup : Dilution with hot water, filtration, and washing with aqueous ammonia.
- Yield : 47.9–80.2% for methyl 2-amino-5-cyano-3-methylbenzoate.
The reaction proceeds via a two-electron transfer mechanism, with CuCN acting as both a cyanide source and a catalyst.
Alternative Synthetic Routes
One-Pot Tandem Bromination-Cyanation
Recent advances explore tandem reactions to streamline synthesis:
Example Protocol :
- Substrate : 2-Amino-3-methylbenzonitrile.
- Brominating Agent : N-bromosuccinimide (NBS) in acetonitrile.
- Cyanation : Simultaneous addition of CuCN and H₂O₂.
- Yield : Preliminary reports suggest 60–65% yield.
This method reduces purification steps but requires precise stoichiometric control to prevent over-bromination.
Comparative Analysis of Methods
*Theoretical estimates based on analogous reactions.
Industrial-Scale Considerations
Solvent Selection and Recycling
Catalytic Improvements
Palladium-catalyzed cyanation (e.g., using Pd(OAc)₂/Xantphos) has been explored to replace CuCN, though yields remain suboptimal (≤50%) for nitro-substituted aromatics.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted anilines, heterocyclic compounds, and various oxidized or reduced derivatives.
Scientific Research Applications
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and cyano groups can participate in nucleophilic and electrophilic reactions, respectively. The bromine atom can be substituted by other nucleophiles, leading to the formation of new compounds with different biological activities. The compound can also undergo cyclization reactions, forming heterocyclic structures that interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetamides: These compounds share the cyano and amide functional groups and are used in similar synthetic applications.
Benzimidazole Derivatives: These compounds have similar biological activities and are used in the synthesis of pharmaceuticals.
Thiophene Derivatives: These compounds are used in the synthesis of heterocyclic compounds and have applications in materials science.
Uniqueness
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to undergo substitution, oxidation, reduction, and cyclization reactions makes it a versatile intermediate in organic synthesis.
Biological Activity
The compound 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is a notable member of the class of organic compounds that exhibit diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, particularly cancer. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one is characterized by its unique structure, which includes a bromopropanone moiety and an amino group attached to a cyanophenyl ring. The molecular formula is , and its CAS number is 1804042-62-3. The compound's properties include:
- Molecular Weight : 232.07 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Varies based on solvent polarity
Anticancer Properties
Research has indicated that compounds containing similar structural motifs to 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 5b | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
These results suggest that modifications to the molecular structure can enhance the anticancer efficacy of related compounds .
The mechanism by which 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as Carbonic Anhydrases (CA), which are implicated in tumor growth and metastasis.
- Induction of Apoptosis : Flow cytometry studies have demonstrated that certain derivatives can trigger apoptosis in cancer cells through increased caspase activity .
Case Studies
Several studies have explored the biological activity of compounds related to 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one:
- Study on Anticancer Activity :
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one, and what critical reaction conditions must be optimized?
- Methodological Answer : Synthesis typically involves bromination of a propanone precursor. The α-bromination step can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in acetic acid. The electron-donating amino (-NH₂) and electron-withdrawing cyano (-CN) groups on the phenyl ring influence reactivity, necessitating optimization of temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile) to minimize side reactions like deamination or ring nitration. Post-synthesis, characterization via ¹H/¹³C NMR (to confirm bromine substitution) and high-resolution mass spectrometry (HRMS) is critical. Comparative analysis with analogs (e.g., 2-bromo-1-(4-methoxyphenyl)propan-1-one ) can validate synthetic pathways.
Q. Which spectroscopic techniques are most effective for characterizing substituent effects on the phenyl ring?
- Methodological Answer :
- UV-Vis Spectroscopy : Identifies electronic transitions influenced by the amino (n→π*) and cyano (π→π*) groups.
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NH₂ bend ~1600 cm⁻¹).
- NMR Spectroscopy : ¹³C NMR distinguishes aromatic carbons adjacent to substituents (e.g., deshielding of C-5 due to -CN). DEPT-135 confirms protonation states.
- X-ray Crystallography : Resolves electronic effects via bond length analysis (e.g., shortened C-Br bond due to electron withdrawal by -CN) .
Q. How can researchers ensure purity and stability during storage of this compound?
- Methodological Answer : Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis. Stability is assessed by periodic NMR and TLC checks. Storage under inert atmosphere (argon) at -20°C in amber vials prevents degradation from light or moisture. Analogous brominated ketones (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one ) show similar stability profiles.
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static crystal structures. High-resolution X-ray crystallography (e.g., using SHELXL ) provides accurate bond lengths/angles. For example, crystallographic data may reveal a planar aromatic ring, while NMR suggests torsional flexibility. DFT calculations (B3LYP/6-311+G**) can model solution-state conformers. Cross-validation with ORTEP-3 visualizations of thermal ellipsoids clarifies molecular rigidity.
Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
- Methodological Answer : Challenges include crystal twinning, weak diffraction, and disorder. Solutions:
- Data Collection : Use synchrotron radiation or low-temperature (113 K) measurements to enhance resolution .
- Structure Refinement : SHELXD handles twinned data via twin-law refinement. Hydrogen bonding networks are modeled using SHELXPRO to resolve disorder.
- Validation : R-factor convergence (<0.05) and Fit parameter (<1.1) ensure reliability. Compare with databases (e.g., CCDC) for analogous structures like 2-bromo-1-chlorophenyl-3-(4-methoxyphenyl)prop-2-en-1-one .
Q. How do computational methods predict regioselectivity in reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Transition-state modeling (e.g., ωB97X-D/cc-pVTZ) predicts nucleophilic attack at the α-carbon (Br) versus aromatic substitution.
- AIM Theory : Electron density analysis (∇²ρ at bond critical points) quantifies interactions, explaining why -CN directs electrophiles to the para position .
- MD Simulations : Solvent effects (e.g., DMSO vs. ethanol) on reaction pathways are simulated using GROMACS, validated by experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
